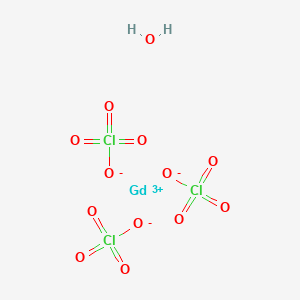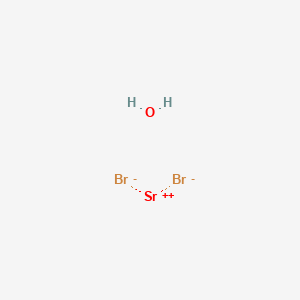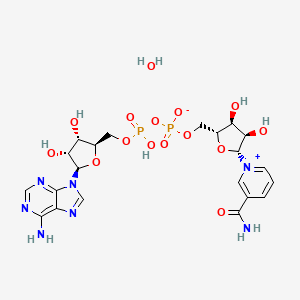
Perchloric acid,gadolinium(3+) salt (8CI,9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchloric acid, gadolinium(3+) salt (8CI,9CI) is a chemical compound with the molecular formula Cl3GdH2O13 and a molecular weight of 473.6171 g/mol . This compound is notable for its high purity, typically around 99.9% gadolinium content . It is used in various experimental and research applications due to its unique properties.
Méthodes De Préparation
The preparation of perchloric acid, gadolinium(3+) salt involves the reaction of gadolinium oxide or gadolinium hydroxide with perchloric acid. The reaction typically takes place in an aqueous solution, and the resulting product is then purified to achieve the desired purity level . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and efficiency.
Analyse Des Réactions Chimiques
Perchloric acid, gadolinium(3+) salt undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can participate in oxidation reactions where it donates oxygen atoms to other substances.
Reduction: It can also undergo reduction reactions where it gains electrons.
Substitution: In certain conditions, it can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or metals, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Perchloric acid, gadolinium(3+) salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in analytical chemistry for the determination of various elements and compounds.
Biology: It is used in biological research for studying the effects of gadolinium on biological systems.
Medicine: It is used in medical research for developing contrast agents for magnetic resonance imaging (MRI) due to the paramagnetic properties of gadolinium.
Industry: It is used in industrial applications for the synthesis of other gadolinium compounds and materials
Mécanisme D'action
The mechanism of action of perchloric acid, gadolinium(3+) salt involves its interaction with various molecular targets and pathways. In biological systems, gadolinium ions can interact with calcium channels and other ion channels, affecting their function. This interaction is the basis for its use as a contrast agent in MRI, where gadolinium enhances the contrast of images by altering the relaxation times of water protons in tissues .
Comparaison Avec Des Composés Similaires
Perchloric acid, gadolinium(3+) salt can be compared with other similar compounds such as:
Perchloric acid, lanthanum(3+) salt: Similar in structure but contains lanthanum instead of gadolinium.
Cerium(III) perchlorate: Contains cerium instead of gadolinium and has different chemical properties.
Gadolinium(III) chloride: Another gadolinium compound but with chloride ions instead of perchlorate ions.
The uniqueness of perchloric acid, gadolinium(3+) salt lies in its high purity and specific applications in research and industry .
Propriétés
IUPAC Name |
gadolinium(3+);triperchlorate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Gd.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXABYLVQTHIELE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Gd+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3GdH2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14017-52-8 |
Source


|
| Record name | Gadolinium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














